1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone
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Description
1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound featuring a benzodioxole ring, a methoxyphenyl group, and a pyrimidinyl sulfanyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 4-methoxyphenylpyrimidine, and ethanone derivatives.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve optimized reaction conditions such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and purity.
Purification: Techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The benzodioxole and pyrimidinyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzodioxole and pyrimidinyl derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
Industry:
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Mechanistic Insights:
Binding Affinity: The presence of multiple aromatic rings and heteroatoms contributes to strong binding interactions with biological targets.
Pathway Modulation: By affecting key enzymes or receptors, the compound can modulate biochemical pathways involved in disease processes.
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]amino}ethanone
- 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]oxy}ethanone
Uniqueness:
- Structural Features: The presence of the sulfanyl group distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
- Reactivity: The sulfanyl group can participate in unique chemical reactions not possible with amino or oxy analogs.
This detailed overview provides a comprehensive understanding of 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-15-5-2-13(3-6-15)16-8-9-21-20(22-16)27-11-17(23)14-4-7-18-19(10-14)26-12-25-18/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTATYWNUZGWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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